

# Application Note: Quantification of (Z)-Rilpivirine in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: (Z)-Rilpivirine-d4

Cat. No.: B15580697

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rilpivirine in human plasma. The method utilizes **(Z)-Rilpivirine-d4** as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) studies of Rilpivirine.

## Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.<sup>[1][2]</sup> It acts by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.<sup>[2]</sup> Monitoring plasma concentrations of Rilpivirine is important for optimizing therapeutic outcomes and minimizing adverse effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, using **(Z)-Rilpivirine-d4** as the internal standard.

## Experimental Materials and Reagents

- Rilpivirine reference standard

- **(Z)-Rilpivirine-d4** (Internal Standard)
- HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether[3][4]
- Formic acid, analytical grade[3][5]
- Ammonium acetate, analytical grade[1][3]
- Human plasma (blank, drug-free)

## Instrumentation

- Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
- Analytical Column: Gemini C18 (150 x 4.6 mm, 5  $\mu$ m) or equivalent.[3][4]

## Preparation of Solutions

- Rilpivirine Stock Solution (100  $\mu$ g/mL): An appropriate amount of Rilpivirine was accurately weighed and dissolved in methanol.[3]
- **(Z)-Rilpivirine-d4** Stock Solution (100  $\mu$ g/mL): An appropriate amount of **(Z)-Rilpivirine-d4** was accurately weighed and dissolved in methanol.
- Working Solutions: Calibration standards and quality control (QC) samples were prepared by serial dilution of the Rilpivirine stock solution with a 50:50 mixture of methanol and water.[3]
- Internal Standard Working Solution (50 ng/mL): The **(Z)-Rilpivirine-d4** stock solution was diluted with a 50:50 mixture of methanol and water.

## Protocols

### Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 50  $\mu$ L of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.[4]

- Add 25  $\mu$ L of the **(Z)-Rilpivirine-d4** internal standard working solution (50 ng/mL).
- Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).<sup>[4]</sup>
- Vortex mix for 10 minutes.<sup>[3]</sup>
- Centrifuge at 10,000 rpm for 5 minutes.<sup>[3]</sup>
- Transfer the upper organic layer to a clean tube.<sup>[3]</sup>
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.<sup>[3][5]</sup>
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.<sup>[3]</sup>
- Inject 10  $\mu$ L of the reconstituted sample into the LC-MS/MS system.<sup>[1][3]</sup>

## LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the tables below.

## Data Presentation

### Table 1: Chromatographic Conditions

Parameter	Value
Column	Gemini C18 (150 x 4.6 mm, 5 µm)[3][4]
Mobile Phase A	0.1% Formic acid in water[5]
Mobile Phase B	0.1% Formic acid in acetonitrile[5]
Flow Rate	0.6 mL/min[1]
Gradient	Isocratic or a simple gradient can be optimized. A starting condition could be 45% A and 55% B. [5]
Injection Volume	10 µL[1][3]
Column Temperature	40°C
Run Time	~2.5 minutes[4]

## Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[1][4]
Scan Type	Multiple Reaction Monitoring (MRM)
IonSpray Voltage	5500 V[1]
Source Temperature	550°C[1]
Curtain Gas	10 psi[1]
Collision Gas	15 psi[1]
Nebulizer Gas	40 psi[1]
Heater Gas	45 psi[1]

## Table 3: MRM Transitions and Compound-Dependent Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Rilpivirine	367.1[4]	128.0[4]	95[1]	28[1]
(Z)-Rilpivirine-d4	371.2	132.2	~95	~28

Note: The m/z values for **(Z)-Rilpivirine-d4** are predicted based on a +4 Da shift from Rilpivirine. The product ion would likely correspond to the same fragmentation pathway. Optimal declustering potential and collision energy for the internal standard should be determined experimentally.

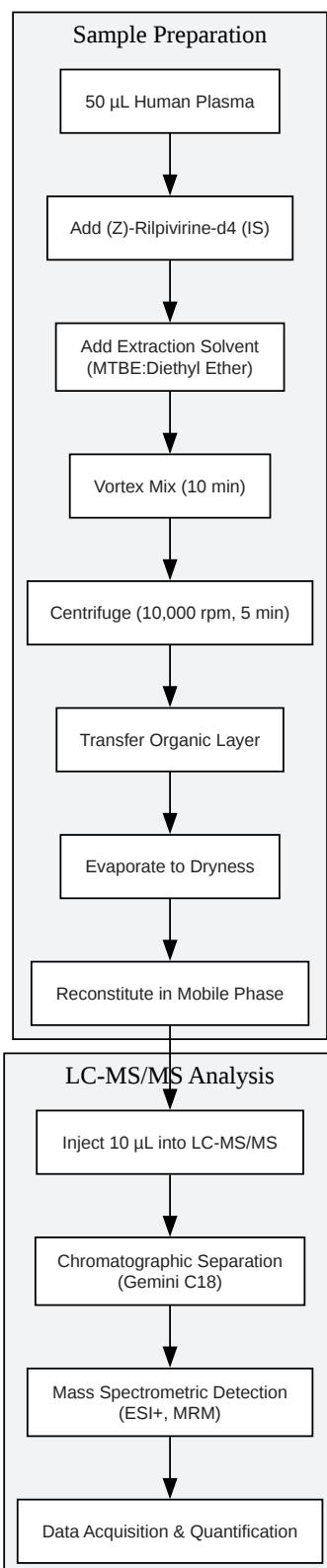
## Method Validation Summary

The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

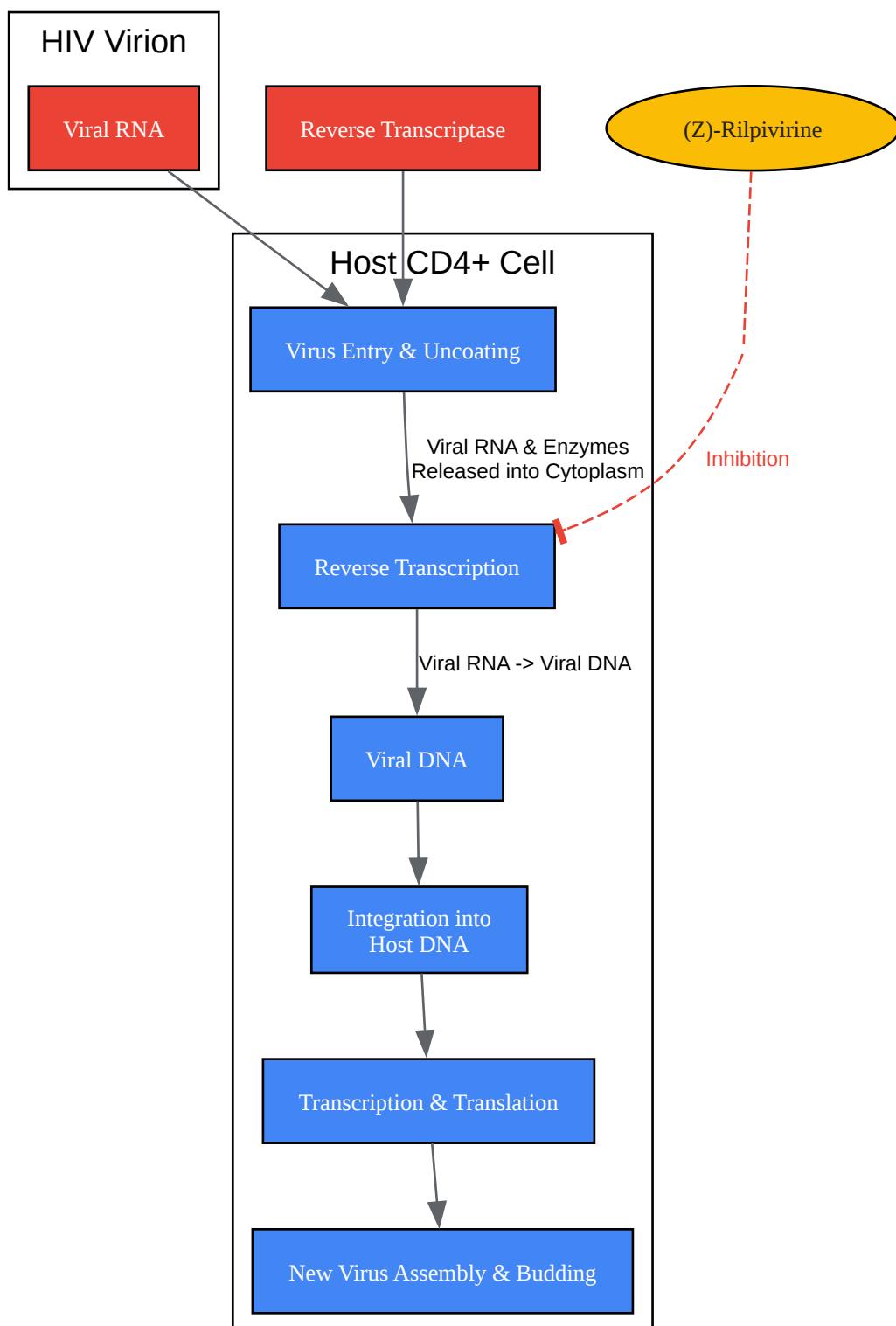
**Table 4: Method Validation Parameters**

Parameter	Result
Linearity Range	0.5 - 200 ng/mL[4]
Correlation Coefficient ( $r^2$ )	> 0.99
Accuracy (%RE)	Within $\pm 15\%$ ( $\pm 20\%$ at LLOQ)[5]
Precision (%CV)	< 15% (< 20% at LLOQ)[5]
Mean Extraction Recovery	Rilpivirine: ~95%, (Z)-Rilpivirine-d4: >95%[4]
Matrix Effect	IS-normalized matrix factor between 0.98 and 1.02[4]
Stability	Stable under various storage conditions (bench-top, freeze-thaw, long-term)[1][4]

## Visualizations

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Caption: Workflow for Rilpivirine analysis in human plasma.



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Caption: Mechanism of action of Rilpivirine in HIV-1 replication.

## Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard, **(Z)-Rilpivirine-d4**, and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput. This method is well-suited for routine therapeutic drug monitoring and clinical research, aiding in the optimization of antiretroviral therapy for patients with HIV-1.

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